REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[NH:4][CH:5]([C:6](=[O:7])[NH:8][CH2:9][c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1)[Br:16].[CH2:19]1[O:20][CH2:21][CH2:22][CH2:23]1.[NH2:17][OH:18]>>[C:1]([CH3:2])(=[O:3])[NH:4][CH:5]([C:6](=[O:7])[NH:8][CH2:9][c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1)[NH:17][OH:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)NC(Br)C(=O)NCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NO
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Name
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Type
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product
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Smiles
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CC(=O)NC(NO)C(=O)NCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |